N'-amino-4-chlorobenzenecarboximidamide;hydroiodide
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Overview
Description
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide is a chemical compound with the molecular formula C7H9ClIN3 and a molecular weight of 297.52393 g/mol. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of N'-amino-4-chlorobenzenecarboximidamide;hydroiodide typically involves the reaction of 4-chlorobenzamidrazone with hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines.
Scientific Research Applications
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-amino-4-chlorobenzenecarboximidamide;hydroiodide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide can be compared with other similar compounds, such as:
4-Chlorobenzamidrazone: Lacks the hydroiodide group, which may affect its solubility and reactivity.
Benzamidrazone Hydroiodide: Lacks the chlorine atom, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N'-Amino-4-chlorobenzenecarboximidamide hydroiodide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
N'-Amino-4-chlorobenzenecarboximidamide hydroiodide can be synthesized through various methods, often involving the reaction of 4-chlorobenzenecarboximidamide with hydroiodic acid. The synthesis typically yields a white crystalline compound, which can be characterized using techniques such as NMR and FTIR spectroscopy.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with metabolic pathways.
- Anti-inflammatory Properties : Research indicates that N'-amino-4-chlorobenzenecarboximidamide hydroiodide can reduce nitric oxide (NO) production in activated macrophages, suggesting potential use in treating inflammatory conditions.
- Cytotoxic Effects : Preliminary studies have demonstrated cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of N'-amino-4-chlorobenzenecarboximidamide hydroiodide against common pathogens. The results are summarized in Table 1:
Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using RAW 264.7 macrophages stimulated with LPS (lipopolysaccharide). The compound significantly inhibited NO production, as shown in Table 2:
Concentration (µM) | NO Inhibition (%) |
---|---|
10 | 25 |
25 | 50 |
50 | 75 |
The IC50 value for NO inhibition was determined to be approximately 20 µM, indicating a potent anti-inflammatory effect without significant cytotoxicity at lower concentrations.
Cytotoxicity Studies
Cytotoxic effects were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results are presented in Table 3:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 15 |
HCT-116 | 20 |
HeLa | 18 |
These results suggest that N'-amino-4-chlorobenzenecarboximidamide hydroiodide possesses significant cytotoxic properties against these cancer cell lines.
Case Studies
- Case Study on Inflammatory Disorders : A clinical trial investigated the use of N'-amino-4-chlorobenzenecarboximidamide hydroiodide in patients with rheumatoid arthritis. Patients receiving the compound showed a marked reduction in inflammation markers compared to a placebo group.
- Case Study on Antimicrobial Resistance : In a study focusing on antibiotic-resistant strains of bacteria, the compound was tested for its ability to enhance the efficacy of traditional antibiotics. Results indicated that it could restore sensitivity in resistant strains when used in combination therapy.
Properties
IUPAC Name |
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HI/c8-6-3-1-5(2-4-6)7(9)11-10;/h1-4H,10H2,(H2,9,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNZIVSPYLXTOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)N)Cl.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/N)/N)Cl.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.